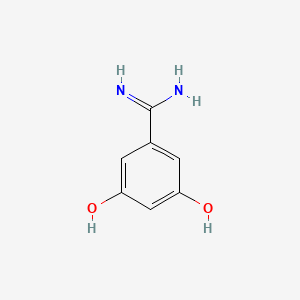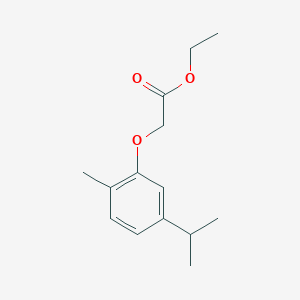
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This particular compound is characterized by its unique structure, which includes an isopropyl group, a methyl group, and a phenoxy group attached to an acetic acid ethyl ester backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester typically involves the esterification of (5-Isopropyl-2-methyl-phenoxy)-acetic acid with ethanol in the presence of an acid catalyst. This process is known as Fischer esterification. The reaction conditions usually include:
Reagents: (5-Isopropyl-2-methyl-phenoxy)-acetic acid, ethanol, and a strong acid catalyst such as sulfuric acid.
Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalyzed by acids or bases, with common catalysts including sulfuric acid or sodium methoxide.
Major Products
Hydrolysis: (5-Isopropyl-2-methyl-phenoxy)-acetic acid and ethanol.
Reduction: (5-Isopropyl-2-methyl-phenoxy)-ethanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the phenoxy and isopropyl groups.
Methyl butanoate: Another ester with a different alkyl group and carboxylic acid component.
Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Uniqueness
(5-Isopropyl-2-methyl-phenoxy)-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
ethyl 2-(2-methyl-5-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C14H20O3/c1-5-16-14(15)9-17-13-8-12(10(2)3)7-6-11(13)4/h6-8,10H,5,9H2,1-4H3 |
InChIキー |
QVQSATXZYLVOAD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


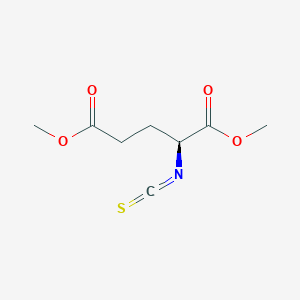

![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B11724224.png)
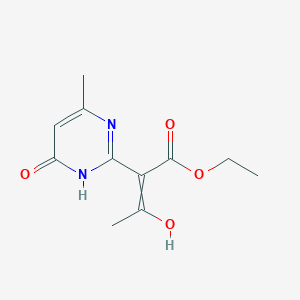
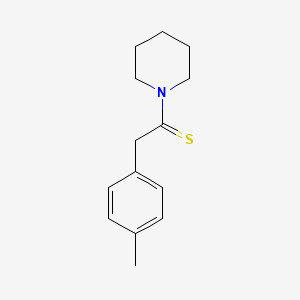
![1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride](/img/structure/B11724232.png)

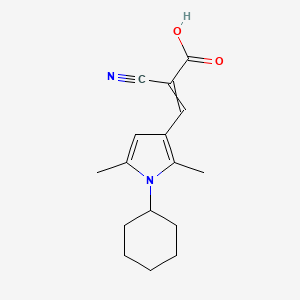
![(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724242.png)
![3-{[2-(Methoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B11724248.png)
![(1S,2R)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724250.png)

![N'-[(thiophen-2-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B11724270.png)
